molecular formula C10H9F2N3OS B4351373 5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4351373
M. Wt: 257.26 g/mol
InChI Key: WRQNYKWCHXRINB-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrido[2,3-d]pyrimidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process would be scaled up with careful control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. As a pyrimidinone derivative, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may act as a mitochondrial complex I electron transport inhibitor, disrupting cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one apart is its unique combination of the difluoromethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(difluoromethyl)-1,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3OS/c1-4-3-5(7(11)12)6-8(13-4)15(2)10(17)14-9(6)16/h3,7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNYKWCHXRINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
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5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
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5-(difluoromethyl)-1,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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